3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-methyl-2-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7/h2-5H,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIFLKWWLUJBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isothiocyanate under basic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Recommended to be stored in a dark, dry environment at 2–8°C .
- Hazards : Classified with the GHS warning H302 ("harmful if swallowed") and precautionary measures include wearing protective gloves and eyewear .
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-triazol-5-amine derivatives allows for tailored applications in drug discovery, agrochemicals, and energetic materials. Below, 3-Methyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is compared to six analogous compounds:
Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity
- Pyridinyl vs. Phenyl/Naphthyl : Pyridinyl substituents (e.g., pyridin-4-yl or pyridin-2-yl) enhance solubility in polar solvents compared to hydrophobic phenyl/naphthyl groups . However, naphthyl-substituted triazoles exhibit superior anticancer activity due to enhanced hydrophobic interactions with protein targets .
- Methylation : The methyl group in this compound likely reduces metabolic degradation compared to unmethylated analogues, though this requires further validation.
Energetic Materials
- Nitrogen-Rich Compounds : ATDT () exhibits a detonation velocity of 8.9 km/s, outperforming traditional explosives like TNT (6.9 km/s), due to its high nitrogen (58.2%) and intramolecular hydrogen bonding .
Biological Activity
3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H8N4
- Molecular Weight : 160.18 g/mol
- CAS Number : 25433-36-7
1. Anticancer Activity
Research has shown that derivatives of triazoles exhibit significant anticancer properties. A study highlighted the synthesis of various triazole derivatives and their cytotoxic effects against different cancer cell lines. For instance, compounds derived from triazole scaffolds demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells, indicating potent activity .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the structural modifications on the triazole ring can enhance anticancer activity, making compounds like this compound potential candidates for further development in cancer therapeutics.
2. Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been extensively studied. Certain compounds have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, some triazole derivatives exhibited IC50 values of approximately 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition (IC50 μM) |
|---|---|
| Celecoxib | 0.04 |
| Compound A | 0.04 |
| Compound B | 0.04 |
This suggests that modifications in the triazole structure can lead to significant anti-inflammatory activity.
3. Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Studies have indicated that certain derivatives can effectively combat bacterial and fungal infections. The mechanism often involves disrupting the cell membrane integrity or inhibiting essential metabolic pathways in pathogens.
Case Study 1: Anticancer Screening
In a systematic screening of triazole derivatives against various cancer cell lines, researchers found that modifications at the pyridine and triazole positions significantly influenced cytotoxicity. One derivative showed an enhanced effect against breast cancer cells (MCF-7), with an IC50 value of 15 μM .
Case Study 2: Anti-inflammatory Evaluation
A study evaluated the anti-inflammatory effects of several synthesized triazole compounds using carrageenan-induced paw edema models in rats. The results demonstrated that specific triazole derivatives significantly reduced inflammation compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
